3-Chloro-2-methylpyridine-4-boronic acid
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Overview
Description
3-Chloro-2-methylpyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. The molecular formula of this compound is C6H7BClNO2.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial for various chemical syntheses, including the production of pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .
Result of Action
The action of this compound in the SM coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by the presence of other functional groups and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine-4-boronic acid typically involves the borylation of 3-chloro-2-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of materials, such as polymers and advanced materials, through its incorporation into various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine-3-boronic acid
- 2-Chloro-3-methylpyridine-5-boronic acid
- 2-Chloropyridine-3-boronic acid
Uniqueness
3-Chloro-2-methylpyridine-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a methyl group on the pyridine ring differentiates it from other boronic acids, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-chloro-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVFRLDBSXKHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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